molecular formula C7H5NO3 B1611541 [1,3]Dioxolo[4,5-B]pyridine-6-carbaldehyde CAS No. 76470-45-6

[1,3]Dioxolo[4,5-B]pyridine-6-carbaldehyde

Cat. No.: B1611541
CAS No.: 76470-45-6
M. Wt: 151.12 g/mol
InChI Key: KZYWCEWLUVVEBR-UHFFFAOYSA-N
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Description

[1,3]Dioxolo[4,5-b]pyridine-6-carbaldehyde (CAS 76470-45-6) is a high-value bicyclic heterocyclic building block in medicinal chemistry and drug discovery. This compound features a pyridine core fused to a 1,3-dioxole ring, presenting a carbaldehyde functional group ideal for further synthetic modification. Its primary research value lies in its application as a key intermediate in the development of novel therapeutic agents. Scientific literature demonstrates its significant role in the synthesis of analogs of the anti-tuberculosis drug Bedaquiline (TMC207), where it serves as a less lipophilic alternative to the naphthalene unit, helping to optimize the drug's properties and reduce off-target effects . Furthermore, this scaffold is utilized in the synthesis of investigational compounds such as AZD-0424, which has been evaluated in clinical trials for the treatment of Advanced Solid Tumours . The structural motif is also found in copper(II) complexes with 5-pyridin-2-yl-[1,3]dioxolo[4,5-g]isoquinoline derivatives, which have shown promising in vitro antitumor activity by potentially inhibiting telomerase and disrupting mitochondrial function in cancer cells . Researchers value this compound for its versatility in constructing complex molecules aimed at addressing multidrug-resistant infections and oncology targets. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[1,3]dioxolo[4,5-b]pyridine-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO3/c9-3-5-1-6-7(8-2-5)11-4-10-6/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZYWCEWLUVVEBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)N=CC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70502667
Record name 2H-[1,3]Dioxolo[4,5-b]pyridine-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70502667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76470-45-6
Record name 2H-[1,3]Dioxolo[4,5-b]pyridine-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70502667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

The Significance of Dioxolo Substituted Pyridine Scaffolds in Organic Synthesis and Medicinal Chemistry Research

The pyridine (B92270) ring is a fundamental structural motif in a vast array of biologically active compounds and approved drugs. researchgate.netnih.gov Its presence is crucial for the therapeutic effects of agents used in treating a wide range of conditions, including cancer, infections, and cardiovascular diseases. pharmint.netresearchgate.net The nitrogen atom in the pyridine ring can improve the water solubility of a molecule, a desirable property for drug candidates. nih.gov

Fusing a dioxolo group to the pyridine scaffold, as seen in pharmint.netresearchgate.netDioxolo[4,5-B]pyridine-6-carbaldehyde, creates a bicyclic system with distinct electronic and steric properties. This fusion can influence the molecule's interaction with biological targets and its metabolic stability. In medicinal chemistry, the strategic modification of heterocyclic cores is a key approach to discovering new therapeutic agents. dmed.org.ua The combination of the pyridine and dioxole moieties into a single, rigid structure provides a unique template for the design of novel bioactive molecules. dmed.org.ua Researchers are actively exploring such fused heterocyclic systems for their potential to yield compounds with enhanced pharmacological profiles. pharmint.netdmed.org.ua

Contextualizingpharmint.netresearchgate.netdioxolo 4,5 B Pyridine 6 Carbaldehyde Within Heterocyclic Aldehyde Chemistry

Heterocyclic aldehydes are highly versatile building blocks in organic synthesis due to the reactivity of the aldehyde functional group. nist.gov This group can readily undergo a wide variety of chemical transformations, including oxidation, reduction, and numerous carbon-carbon bond-forming reactions such as aldol (B89426) condensations, Wittig reactions, and Grignard additions. These reactions allow for the elaboration of the aldehyde into a diverse array of other functional groups and structural motifs. nist.govresearchgate.net

pharmint.netresearchgate.netDioxolo[4,5-B]pyridine-6-carbaldehyde fits within this context as a specialized reagent. The aldehyde group at the 6-position of the dioxolo[4,5-b]pyridine ring system serves as a chemical handle for synthetic diversification. For instance, it can be used in multicomponent reactions to construct complex heterocyclic systems in a single step. nih.govnih.gov The electronic nature of the dioxolo-pyridine ring system can also modulate the reactivity of the aldehyde group, potentially leading to unique selectivity in certain chemical transformations. The strategic placement of this aldehyde functionality on a biologically relevant scaffold makes it a valuable precursor for synthesizing libraries of new compounds for biological screening.

Overview of Research Trajectories for Novel Pyridine Derivatives

Retrosynthetic Analysis and Key Precursors fornih.govbaranlab.orgDioxolo[4,5-b]pyridine-6-carbaldehyde

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by transforming a target molecule into a sequence of progressively simpler structures, eventually leading to commercially available starting materials. amazonaws.comadvancechemjournal.com For nih.govbaranlab.orgDioxolo[4,5-b]pyridine-6-carbaldehyde, the primary disconnections can be envisioned at the pyridine ring, the dioxole ring, or the aldehyde functional group.

One major retrosynthetic strategy involves the construction of the pyridine ring as a key step. This approach typically starts with a precursor that already contains the benzo[d] nih.govbaranlab.orgdioxole moiety. The pyridine ring can be formed through various classical methods, such as the condensation of 1,5-dicarbonyl compounds with an ammonia (B1221849) source or through cycloaddition reactions. baranlab.orgacsgcipr.org

For instance, a Hantzsch-type synthesis could be envisioned, which involves the condensation of a β-ketoester, an aldehyde, and ammonia or an ammonia equivalent. acsgcipr.org Similarly, the Bohlmann-Rahtz pyridine synthesis allows for the formation of substituted pyridines from enamines and α,β-unsaturated ketones. A plausible retrosynthetic disconnection breaks the pyridine C-N and C-C bonds, leading back to simpler acyclic precursors derived from a functionalized dioxole.

Key Precursors for Pyridine Ring Formation:

Derivatives of piperonal (B3395001) (3,4-methylenedioxybenzaldehyde)

Functionalized 1,3-dicarbonyl compounds

Enamines or enol ethers derived from dioxole-containing ketones

α,β-Unsaturated carbonyl compounds bearing the dioxole ring

An alternative retrosynthetic pathway involves the formation of the dioxole ring onto a pre-existing, appropriately substituted pyridine core. This disconnection breaks the two C-O bonds of the dioxole acetal. The logical precursor for this strategy is a 2,3-dihydroxypyridine (B124209) derivative, which possesses the necessary catechol-like arrangement.

The forward synthesis would then involve the reaction of this dihydroxypyridine intermediate with a one-carbon electrophile capable of forming the methylenedioxy bridge.

Key Precursors for Dioxole Ring Construction:

2,3-Dihydroxypyridine-6-carbaldehyde (or a protected version)

Methylene (B1212753) dihalides (e.g., dibromomethane, dichloromethane)

Formaldehyde or its equivalents under acidic conditions

The most direct retrosynthetic approach is a Functional Group Interconversion (FGI), where the aldehyde group is seen as arising from a different functional group at the same position. amazonaws.com This is often the most practical and common strategy in multi-step syntheses.

The primary FGI pathways for the aldehyde group include:

Oxidation of a primary alcohol: The aldehyde is the product of the controlled oxidation of ( nih.govbaranlab.orgDioxolo[4,5-b]pyridin-6-yl)methanol. This is a highly reliable transformation with many available reagents.

Reduction of a carboxylic acid or ester: The aldehyde can be formed by the partial reduction of a corresponding carboxylic acid or its ester derivative.

Formylation of the pyridine ring: A C-H bond on the nih.govbaranlab.orgdioxolo[4,5-b]pyridine ring system can be directly converted to a formyl group. rsc.org

This analysis suggests that a precursor such as ( nih.govbaranlab.orgDioxolo[4,5-b]pyridin-6-yl)methanol is a key intermediate for accessing the target aldehyde.

Exploration of Classical and Modern Synthetic Routes

Based on the retrosynthetic analysis, several synthetic routes can be proposed. The most common approaches focus on functionalizing a pre-formed heterocyclic system.

The oxidation of a primary alcohol, specifically ( nih.govbaranlab.orgDioxolo[4,5-b]pyridin-6-yl)methanol, to the corresponding aldehyde is a cornerstone of organic synthesis. This method offers high yields and predictability, provided that over-oxidation to the carboxylic acid is avoided. A variety of reagents are available for this transformation, each with specific advantages regarding reaction conditions and selectivity.

Oxidizing Agent Common Name/Acronym Typical Conditions Notes
Pyridinium (B92312) chlorochromatePCCDichloromethane (B109758) (DCM), room temperatureMild oxidant, often used for sensitive substrates.
Pyridinium dichromatePDCDichloromethane (DCM) or Dimethylformamide (DMF)Similar to PCC, choice of solvent can influence outcome.
Dess-Martin periodinaneDMPDichloromethane (DCM), room temperatureNon-chromium based, mild conditions, short reaction times.
Swern Oxidation(COCl)₂, DMSO, Et₃NDichloromethane (DCM), low temperature (-78 °C)Avoids heavy metals, requires cryogenic conditions.
Manganese dioxideMnO₂Dichloromethane (DCM) or Chloroform, refluxSelective for allylic and benzylic-type alcohols.

The choice of oxidant depends on factors such as substrate tolerance to acidic or basic conditions, the scale of the reaction, and environmental considerations regarding chromium-based reagents.

Direct formylation involves the introduction of a -CHO group onto the aromatic ring via a C-H activation/functionalization strategy. For electron-rich heterocyclic systems, several classical and modern formylation methods are applicable.

The Vilsmeier-Haack reaction is a widely used method for formylating electron-rich aromatic and heteroaromatic compounds. researchgate.net It employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). Another approach involves metal-catalyzed formylation, which has gained prominence for its selectivity and milder conditions. For example, copper-catalyzed reactions using DMSO as a formylating agent have been developed for certain heterocyclic systems. rsc.org

Formylation Method Key Reagents General Mechanism Applicability
Vilsmeier-Haack ReactionPOCl₃, DMFElectrophilic aromatic substitution with the Vilsmeier reagent.Effective for electron-rich heterocycles.
Rieche FormylationDichloromethyl methyl ether, TiCl₄Electrophilic substitution with an in-situ generated dichloromethyl cation.Requires a Lewis acid catalyst.
Duff ReactionHexamethylenetetramine (HMTA), acidElectrophilic substitution, typically requires an activated (e.g., phenolic) ring.Generally lower yielding for less activated systems.
Metal-Catalyzed C-H FormylationCu, Pd, or Rh catalysts; CO/H₂ or other formyl sourcesOxidative addition/reductive elimination or related catalytic cycles.Offers high regioselectivity under specific conditions.

These methods provide direct access to the aldehyde from the parent nih.govbaranlab.orgdioxolo[4,5-b]pyridine heterocycle, complementing the oxidation-based strategies.

Multi-Step Synthetic Sequences and Efficiency Analysis

The most plausible synthetic route to chemicalbook.comijpcbs.comDioxolo[4,5-b]pyridine-6-carbaldehyde involves a sequential approach, beginning with the formation of a substituted dihydroxypyridine, followed by the construction of the dioxolo ring, and finally, the introduction of the carbaldehyde group at the 6-position.

Step 1: Synthesis of a Substituted 2,3-Dihydroxypyridine

A crucial intermediate for the synthesis of the chemicalbook.comijpcbs.comdioxolo[4,5-b]pyridine core is a 2,3-dihydroxypyridine derivative. A patented method describes the synthesis of 5-chloro-2,3-dihydroxypyridine, which can serve as a viable starting material. google.com The synthesis commences with 2-amino-5-chloropyridine (B124133) and proceeds through a series of diazotization and nitration reactions.

The multi-step synthesis of 5-chloro-2,3-dihydroxypyridine is outlined below:

Diazotization of 2-amino-5-chloropyridine: The initial step involves the conversion of the amino group to a hydroxyl group to yield 2-hydroxy-5-chloropyridine. google.com

Nitration: The subsequent nitration of 2-hydroxy-5-chloropyridine introduces a nitro group at the 3-position, affording 2-hydroxy-3-nitro-5-chloropyridine. google.com

Reduction: The nitro group is then reduced to an amino group to give 2-hydroxy-3-amino-5-chloropyridine. google.com

Final Diazotization: A final diazotization reaction converts the 3-amino group to a hydroxyl group, yielding the target 5-chloro-2,3-dihydroxypyridine. google.com

Step 2: Formation of the chemicalbook.comijpcbs.comDioxolo[4,5-b]pyridine Ring

With the 2,3-dihydroxypyridine intermediate in hand, the next key transformation is the formation of the methylenedioxy bridge to construct the chemicalbook.comijpcbs.comdioxolo[4,5-b]pyridine core. This is typically achieved by reacting the catechol-like dihydroxy-pyridine with a methylene dihalide, such as dichloromethane (CH₂Cl₂) or diiodomethane (B129776) (CH₂I₂), in the presence of a base. The base is necessary to deprotonate the hydroxyl groups, forming a more nucleophilic phenoxide that can readily attack the methylene dihalide in a Williamson ether synthesis-type reaction.

While the direct reaction of 2,3-dihydroxypyridine with dichloromethane is not extensively detailed in the provided literature, studies on the reactivity of pyridine derivatives with dichloromethane indicate that such reactions can occur, albeit sometimes slowly under ambient conditions. pdx.edunih.gov The reaction is proposed to proceed via two consecutive SN2 reactions. pdx.edu For a more efficient reaction, stronger bases and higher temperatures might be required to facilitate the double nucleophilic substitution on the dihalomethane.

Step 3: Introduction of the Carbaldehyde Group

The final step in the synthetic sequence is the introduction of a carbaldehyde group at the 6-position of the chemicalbook.comijpcbs.comdioxolo[4,5-b]pyridine ring system. The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. ijpcbs.comwikipedia.orgnih.gov The reaction typically employs a mixture of phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF), to generate the electrophilic Vilsmeier reagent. ijpcbs.comwikipedia.org

The chemicalbook.comijpcbs.comdioxolo[4,5-b]pyridine ring is expected to be sufficiently electron-rich to undergo electrophilic substitution. The directing effects of the fused dioxole ring and the pyridine nitrogen atom would likely favor substitution at the 6-position. A recent study described the successful Vilsmeier-Haack formylation of 3-amino-4-methylpyridines to yield 3-formyl-6-azaindoles, demonstrating the utility of this reaction on substituted pyridine rings. chemrxiv.org

Optimization of Reaction Conditions and Yields inchemicalbook.comijpcbs.comDioxolo[4,5-b]pyridine-6-carbaldehyde Synthesis

For the synthesis of the 5-chloro-2,3-dihydroxypyridine intermediate, the patent suggests specific temperature ranges for the diazotization and nitration steps to maximize yields and minimize side reactions. google.com For instance, the final diazotization is recommended to be carried out at a low temperature (-10 to 5 °C) before warming. google.com

The formation of the dioxolo ring can be optimized by careful selection of the base, solvent, and reaction temperature. Common bases for this type of reaction include potassium carbonate, cesium carbonate, and sodium hydride. The choice of solvent can also significantly impact the reaction rate and yield, with polar aprotic solvents like DMF or acetonitrile (B52724) often being effective.

In the Vilsmeier-Haack formylation step, the ratio of POCl₃ to DMF, the reaction temperature, and the reaction time are crucial parameters to control. A review on the Vilsmeier-Haack reaction highlights its versatility and the importance of optimizing conditions for different substrates. ijpcbs.com For example, a study on the formylation of pyrimido[4,5-b]quinolines demonstrated that good yields of the corresponding aldehydes could be obtained under specific, controlled conditions. researchgate.netnih.gov

The following table summarizes reaction conditions for analogous transformations that could be adapted for the synthesis of chemicalbook.comijpcbs.comDioxolo[4,5-b]pyridine-6-carbaldehyde.

Transformation Substrate Reagents and Conditions Product Yield Reference
Dioxolo Ring Formation2,3-Dihydroxypyridine (analog)Dihalomethane, Base (e.g., K₂CO₃), Solvent (e.g., DMF) chemicalbook.comijpcbs.comDioxolo[4,5-b]pyridine (analog)Not specifiedGeneral Knowledge
Vilsmeier-Haack FormylationPyrazolo[3,4-b]pyridineDMF, POCl₃Pyrazolo[3,4-b]pyridine-5-carbaldehydeNot specified ijpcbs.com
Vilsmeier-Haack Formylation3-Amino-4-methylpyridinesVilsmeier reagent3-Formyl-6-azaindolesGood chemrxiv.org
Oxidation of Methyl Group5-Ethyl-2-methylpyridineMulti-step oxidation6-Methylpyridine-3-carbaldehyde47% (overall) researchgate.net

Reactions at the Aldehyde Moiety ofnih.govorganic-chemistry.orgDioxolo[4,5-b]pyridine-6-carbaldehyde

The aldehyde group is a key site for a variety of chemical transformations, characterized by the electrophilic nature of the carbonyl carbon.

Nucleophilic Addition Reactions

Nucleophilic addition to the carbonyl group is a fundamental reaction of aldehydes. organic-chemistry.orgyoutube.comyoutube.comyoutube.comyoutube.com The partial positive charge on the carbonyl carbon of nih.govorganic-chemistry.orgDioxolo[4,5-b]pyridine-6-carbaldehyde makes it a target for nucleophiles. youtube.com The reactivity of the aldehyde is influenced by both steric and electronic factors. youtube.comyoutube.com

The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. youtube.com Subsequent protonation of the alkoxide yields the final alcohol product. youtube.com This reaction can be catalyzed by either acid or base. Under basic conditions, a strong nucleophile attacks the carbonyl group directly. youtube.comyoutube.com Under acidic conditions, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by weaker nucleophiles. youtube.com

Common nucleophiles for these reactions include organometallic reagents like Grignard reagents (R-MgX) and organolithium compounds (R-Li), as well as cyanide ions and acetylides. youtube.com The reaction with a Grignard reagent, for instance, would be expected to produce a secondary alcohol.

Table 1: Predicted Products of Nucleophilic Addition Reactions

NucleophileReagent ExamplePredicted Product
HydrideSodium borohydride (B1222165) (NaBH4) nih.govorganic-chemistry.orgDioxolo[4,5-b]pyridin-6-yl)methanol
AlkylMethylmagnesium bromide (CH3MgBr)1-( nih.govorganic-chemistry.orgDioxolo[4,5-b]pyridin-6-yl)ethanol
CyanideHydrogen cyanide (HCN)2-hydroxy-2-( nih.govorganic-chemistry.orgDioxolo[4,5-b]pyridin-6-yl)acetonitrile

Condensation Reactions (e.g., Knoevenagel, aldol)

nih.govorganic-chemistry.orgDioxolo[4,5-b]pyridine-6-carbaldehyde is expected to readily participate in condensation reactions. The Knoevenagel condensation, for example, involves the reaction of an aldehyde with a compound containing an active methylene group, catalyzed by a weak base. wikipedia.orgsci-hub.se The product is typically an α,β-unsaturated compound. wikipedia.org The reaction proceeds through a nucleophilic addition followed by a dehydration step. wikipedia.org

In a typical Knoevenagel condensation, a weak base such as piperidine (B6355638) or pyridine would be used as a catalyst. wikipedia.org For instance, the reaction of nih.govorganic-chemistry.orgDioxolo[4,5-b]pyridine-6-carbaldehyde with malonic acid in the presence of pyridine, a variation known as the Doebner modification, would likely lead to the formation of (E)-3-( nih.govorganic-chemistry.orgDioxolo[4,5-b]pyridin-6-yl)acrylic acid after decarboxylation. organic-chemistry.org

Aldol-type condensations are also plausible, although self-condensation of the aldehyde might be less favorable compared to reactions with other active methylene compounds.

Table 2: Expected Products of Condensation Reactions

Reaction TypeReactantCatalystExpected Product
KnoevenagelMalononitrilePiperidine2-( nih.govorganic-chemistry.orgDioxolo[4,5-b]pyridin-6-ylmethylene)malononitrile
DoebnerMalonic acidPyridine(E)-3-( nih.govorganic-chemistry.orgDioxolo[4,5-b]pyridin-6-yl)acrylic acid
Wittig(Triphenylphosphoranylidene)methane-6-Vinyl- nih.govorganic-chemistry.orgdioxolo[4,5-b]pyridine

Oxidation and Reduction Pathways

The aldehyde group of nih.govorganic-chemistry.orgDioxolo[4,5-b]pyridine-6-carbaldehyde can be easily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: Aldehydes are more susceptible to oxidation than ketones due to the presence of a hydrogen atom on the carbonyl carbon. libretexts.org Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO4), and chromic acid (H2CrO4). youtube.com A milder and often used laboratory method is the Tollens' test, which uses a solution of silver nitrate (B79036) in ammonia to oxidize the aldehyde, resulting in a silver mirror deposit. libretexts.org The oxidation product would be nih.govorganic-chemistry.orgDioxolo[4,5-b]pyridine-6-carboxylic acid.

Reduction: The reduction of the aldehyde to a primary alcohol, ( nih.govorganic-chemistry.orgDioxolo[4,5-b]pyridin-6-yl)methanol, can be achieved using various reducing agents. youtube.com Common reagents for this purpose include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4). youtube.comyoutube.com Catalytic hydrogenation with hydrogen gas and a metal catalyst such as palladium or platinum is also an effective method. youtube.com

Table 3: Oxidation and Reduction Products

TransformationReagentProduct
OxidationPotassium permanganate (KMnO4) nih.govorganic-chemistry.orgDioxolo[4,5-b]pyridine-6-carboxylic acid
ReductionSodium borohydride (NaBH4)( nih.govorganic-chemistry.orgDioxolo[4,5-b]pyridin-6-yl)methanol

Reactivity Profile of the Dioxole Ring System innih.govorganic-chemistry.orgDioxolo[4,5-b]pyridine-6-carbaldehyde

The dioxole ring is generally stable, but its reactivity can be influenced by the fused pyridine ring and the electron-withdrawing aldehyde group.

Ring-Opening and Rearrangement Studies

The 1,3-dioxole (B15492876) ring is generally stable under neutral and basic conditions. However, under strong acidic conditions, cleavage of the acetal-like structure can occur. This would involve protonation of one of the oxygen atoms, followed by nucleophilic attack, leading to ring opening. The specific conditions required for such a reaction and the resulting products would depend on the nature of the acid and the nucleophile present. Rearrangement reactions of the dioxolopyridine scaffold are not commonly reported and would likely require harsh conditions or specific catalytic systems.

Electrophilic and Nucleophilic Substitutions on the Dioxole Moiety

The dioxole ring is part of an aromatic system and its susceptibility to substitution reactions is influenced by the electronic effects of the fused pyridine ring and the aldehyde group.

Electrophilic Substitution: The pyridine ring is electron-deficient, which deactivates the fused ring system towards electrophilic aromatic substitution. youtube.comyoutube.com The nitrogen atom in the pyridine ring withdraws electron density, making the ring less nucleophilic. youtube.comyoutube.com Furthermore, the aldehyde group is also a deactivating group. Therefore, electrophilic substitution on the dioxole ring of nih.govorganic-chemistry.orgDioxolo[4,5-b]pyridine-6-carbaldehyde is expected to be difficult and would require forcing conditions. If a reaction were to occur, the position of substitution would be directed by the combined electronic effects of the pyridine nitrogen and the dioxole oxygens.

Reactivity of the Pyridine Nitrogen and Ring System innih.govnih.govDioxolo[4,5-B]pyridine-6-carbaldehyde

The pyridine nitrogen atom possesses a lone pair of electrons, rendering it basic and nucleophilic. This allows it to react with electrophiles such as alkylating agents and oxidizing agents. The reactivity of the pyridine ring itself towards substitution is more complex. The inherent electron-deficient nature of the pyridine ring, caused by the electronegative nitrogen, makes it resistant to electrophilic aromatic substitution compared to benzene. This deactivation is further intensified by the electron-withdrawing -CHO group at the 6-position. Conversely, the fused dioxolo group at the 4- and 5-positions donates electron density to the ring, partially mitigating the deactivating effects.

While specific N-alkylation and N-oxidation studies on nih.govnih.govDioxolo[4,5-B]pyridine-6-carbaldehyde are not extensively documented, its reactivity can be inferred from the well-established chemistry of pyridine and its derivatives.

N-Alkylation: The pyridine nitrogen is susceptible to alkylation with alkyl halides to form quaternary pyridinium salts. In related heterocyclic systems, such as thiazolo[4,5-b]pyridines, structural modifications at the nitrogen atom (position 3) are used as a key method for creating diverse derivatives. lpnu.ua Similarly, N-amination of pyridines, followed by alkylation, is a known transformation. beilstein-journals.org For nih.govnih.govDioxolo[4,5-B]pyridine-6-carbaldehyde, this reaction would result in a positively charged pyridinium species, which would further deactivate the ring toward electrophilic attack but could activate it for nucleophilic substitution.

N-Oxidation: The oxidation of the pyridine nitrogen to an N-oxide is a common transformation, typically achieved using peroxy acids (e.g., m-CPBA) or hydrogen peroxide in acetic acid. The resulting N-oxide introduces significant changes to the electronic properties of the molecule. The N-O bond is highly polar, and the oxygen atom can donate electron density back into the ring, particularly to the ortho (position 7) and para (position 5) positions. This has the dual effect of deactivating the nitrogen towards further electrophilic attack while activating the C5 and C7 positions for electrophilic substitution.

Table 1: Typical Reagents for N-Oxidation of Pyridine Derivatives

Reagent Typical Conditions
m-Chloroperoxybenzoic acid (m-CPBA) CH₂Cl₂ or CHCl₃, 0 °C to rt
Hydrogen Peroxide / Acetic Acid Glacial acetic acid, 70-80 °C
Peracetic Acid Aqueous solution, rt
Bis(trimethylsilyl)peroxide / Re catalyst CH₂Cl₂, rt

This table presents common conditions for the N-oxidation of pyridine rings and is illustrative for the potential transformation of nih.govnih.govDioxolo[4,5-B]pyridine-6-carbaldehyde.

Direct electrophilic aromatic substitution (EAS) on the pyridine ring of nih.govnih.govDioxolo[4,5-B]pyridine-6-carbaldehyde is expected to be challenging. The pyridine ring is inherently electron-deficient, and this effect is strongly amplified by the conjugated electron-withdrawing aldehyde group at C6. While the fused dioxolo ring is an activating group, its influence may not be sufficient to overcome the deactivation.

In highly electrophilic systems like nitro-substituted azolopyridines, nucleophilic addition to the pyridine ring is a dominant reaction pathway, often occurring at the position para to the nitro group to form stable 1,4-adducts. nih.govresearchgate.netscispace.com Given the structure of nih.govnih.govDioxolo[4,5-B]pyridine-6-carbaldehyde, any potential EAS would be directed by the existing substituents. The aldehyde group would direct incoming electrophiles to the meta position (C5), whereas the activating dioxolo group would direct them to the available ortho position (C7). The net outcome of these competing effects is not readily predictable without experimental data.

Transformation to the corresponding N-oxide would likely be a more viable strategy to functionalize the ring via EAS, as this would activate the C5 and C7 positions.

Table 2: Directing Effects of Substituents in nih.govnih.govDioxolo[4,5-B]pyridine-6-carbaldehyde for EAS

Position Substituent Electronic Effect Directing Influence
Pyridine N Nitrogen Atom Electron-withdrawing (inductive), Deactivating Meta-directing (to C5, C7)
C4, C5 -O-CH₂-O- Electron-donating (resonance), Activating Ortho-directing (to C7)
C6 -CHO Electron-withdrawing (resonance & inductive), Deactivating Meta-directing (to C5)

This table summarizes the expected directing influences of the functional groups present in the molecule.

Metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are powerful methods for forming carbon-carbon and carbon-heteroatom bonds on pyridine rings. zenodo.org These reactions typically require a halide (or triflate) substituent on the ring as an electrophilic coupling partner.

To apply this chemistry to nih.govnih.govDioxolo[4,5-B]pyridine-6-carbaldehyde, a halogenated derivative, such as 5-bromo- or 7-bromo- nih.govnih.govdioxolo[4,5-b]pyridine-6-carbaldehyde, would first need to be synthesized. The reactivity of different halogens in palladium-catalyzed couplings generally follows the order I > Br > Cl. researchgate.net

Studies on analogous systems, such as 5-bromo-oxazolo[4,5-b]pyridines, demonstrate the feasibility of this approach. These compounds have been successfully used in Heck reactions with alkenes like methyl acrylate, catalyzed by palladium acetate, to introduce new side chains onto the pyridine framework. clockss.orgresearchgate.net It is reasonable to assume that halogenated derivatives of nih.govnih.govDioxolo[4,5-B]pyridine-6-carbaldehyde would undergo similar palladium-catalyzed cross-coupling reactions, providing a versatile route to a wide range of substituted analogues.

Table 3: Illustrative Example of a Heck Reaction on an Analogous Bromopyridine System

Substrate Coupling Partner Catalyst / Ligand Base / Solvent Product Yield Reference
6-Bromo-2-(4-cyanophenyl)oxazolo[4,5-b]pyridine Methyl acrylate Pd(OAc)₂ / Tri-o-tolylphosphine Et₃N / DMF Methyl (E)-3-(2-(4-cyanophenyl)oxazolo[4,5-b]pyridin-6-yl)acrylate 74% clockss.org

This table provides a specific example from the literature on a related heterocyclic system to illustrate the potential for metal-catalyzed cross-coupling reactions.

Derivatization Strategies and Analogue Synthesis Based Onnih.govnih.govdioxolo 4,5 B Pyridine 6 Carbaldehyde

The aldehyde functional group at the 6-position of the nih.govnih.govdioxolo[4,5-b]pyridine scaffold serves as a versatile chemical handle for a wide array of synthetic transformations. This reactivity allows for the systematic derivatization of the core molecule, enabling the synthesis of diverse analogues for various applications, including the development of novel compounds with potential biological activities. The principal synthetic strategies revolve around the reactions of the carbaldehyde group, such as condensation, oxidation, reduction, and its participation in cyclization reactions to build more complex molecular architectures.

The Role Of 1 2 Dioxolo 4,5 B Pyridine 6 Carbaldehyde As a Key Synthetic Intermediate

Precursor in the Synthesis of Complex Heterocyclic Frameworks

The aldehyde functional group of nih.govnih.govDioxolo[4,5-b]pyridine-6-carbaldehyde is a key handle for the construction of fused ring systems. It readily undergoes condensation reactions with various nucleophiles, initiating cyclization cascades that yield intricate polycyclic scaffolds. A prominent example of this reactivity is in the synthesis of pyrazolo[3,4-b]pyridines, a class of compounds known for their biological activities, including kinase inhibition. nih.govnih.gov

In a typical reaction sequence, nih.govnih.govDioxolo[4,5-b]pyridine-6-carbaldehyde can react with a 5-aminopyrazole derivative. The initial step is the formation of a Schiff base (imine) intermediate, which then undergoes an intramolecular cyclization followed by aromatization to furnish the fused pyrazolo[3,4-b]pyridine core. rsc.org This strategy provides a direct route to highly substituted heterocyclic systems that would be challenging to assemble through other methods. The reaction demonstrates how the aldehyde acts as an electrophilic trigger, enabling the annulation of a new pyridine (B92270) ring onto the pyrazole (B372694) scaffold. nih.gov

Table 1: Illustrative Synthesis of a Fused Pyrazolo[3,4-b]pyridine Framework
Reactant 1 Reactant 2 Key Transformation Product Type
nih.govnih.govDioxolo[4,5-b]pyridine-6-carbaldehyde5-Aminopyrazole DerivativeCondensation & Intramolecular Cyclization nih.govnih.govDioxolo[4,5-g]pyrazolo[4,3-b]quinoline

Applications in the Modular Construction of Functionalized Molecules

The concept of modular synthesis, where complex molecules are assembled from interchangeable building blocks, is a cornerstone of modern medicinal chemistry. nih.govnih.govDioxolo[4,5-b]pyridine-6-carbaldehyde is an ideal component for such strategies due to its defined reactive site. Its incorporation into multi-component reactions (MCRs) allows for the creation of diverse molecular libraries where one part of the final structure is consistently the dioxolopyridine moiety.

For instance, a three-component reaction between an aldehyde, cyanoacetamide, and a sulfur-containing binucleophile like N,N′-diphenyldithiomalondiamide can produce highly functionalized nih.govnih.govdithiolo[3,4-b]pyridines. mdpi.com By employing nih.govnih.govDioxolo[4,5-b]pyridine-6-carbaldehyde in this reaction, a specific class of molecules featuring its core structure can be synthesized. The modularity arises from the ability to vary the other two components, enabling the rapid generation of a series of related compounds with diverse substituents and properties, all sharing the common dioxolopyridine building block. This approach is highly efficient for exploring structure-activity relationships in drug discovery programs.

Table 2: Modular Components for a Three-Component Reaction
Component A (Aldehyde) Component B (Active Methylene) Component C (Binucleophile) Resulting Scaffold
nih.govnih.govDioxolo[4,5-b]pyridine-6-carbaldehyde CyanoacetamideN,N′-DiphenyldithiomalondiamideDithiolo[3,4-b]pyridine fused system
Substituted BenzaldehydeMalononitrileThioureaVaried Heterocyclic Core

Integration into Multi-Component Reaction Sequences for Scaffold Diversity

Multi-component reactions are powerful tools in synthetic chemistry, prized for their efficiency, atom economy, and ability to generate molecular complexity in a single step. nih.gov The integration of nih.govnih.govDioxolo[4,5-b]pyridine-6-carbaldehyde into these reaction sequences provides a direct pathway to novel and diverse heterocyclic scaffolds.

One such example is the synthesis of highly substituted pyridines via a one-pot reaction involving an aldehyde, an active methylene (B1212753) compound, and an amine source. mdpi.com In a specific application, nih.govnih.govDioxolo[4,5-b]pyridine-6-carbaldehyde can be condensed with cyanoacetamide and dithiomalondianilide in the presence of a base catalyst. mdpi.com This sequence involves an initial Knoevenagel condensation, followed by a Michael addition and subsequent oxidative cyclization, all occurring in the same reaction vessel. The result is a complex nih.govnih.govdithiolo[3,4-b]pyridine scaffold that would otherwise require a lengthy, multi-step synthesis. mdpi.com Utilizing this aldehyde in various MCRs allows chemists to rapidly access a wide range of unique molecular frameworks centered around the dioxolopyridine motif, facilitating the discovery of new chemical entities.

Contribution to the Assembly of Target-Oriented Synthetic Pathways

Beyond its use in creating molecular libraries, nih.govnih.govDioxolo[4,5-b]pyridine-6-carbaldehyde is a crucial intermediate in the total synthesis of specific, complex natural products. Its structural features are often embedded within the final target, making its efficient synthesis and incorporation a key strategic element. A prime example is its role in the synthesis of the Variolin family of marine alkaloids. nih.gov

Variolin B is a potent inhibitor of cyclin-dependent kinases (CDKs) and possesses a complex tetracyclic pyrido[3',2':4,5]pyrrolo[1,2-c]pyrimidine core. nih.govnih.gov Several total syntheses of Variolin B and its analogue, Deoxyvariolin B, have been developed, many of which hinge on the construction of the 7-azaindole (B17877) ring system that contains the dioxolopyridine unit. nih.govencyclopedia.pub In one synthetic approach, a derivative of 7-azaindole is reacted with N-tosylmethyl dichloroformimide to construct the pyrimidine (B1678525) ring, forming the core tricyclic system. nih.govencyclopedia.pub The aldehyde functionality, or a precursor that can be readily converted to it, is essential for building the adjacent pyrrole (B145914) ring. For example, a key intermediate aldehyde is condensed with an aminoacetal, which initiates the cyclization to form the final pyridopyrrolopyrimidine framework of the variolins. nih.gov This targeted application underscores the strategic importance of nih.govnih.govDioxolo[4,5-b]pyridine-6-carbaldehyde as a non-interchangeable, critical component in the assembly of complex, biologically active molecules.

Table 3: Key Transformation in the Synthesis of the Variolin Core
Key Intermediate Reagent Transformation Significance
Functionalized 7-Azaindole AldehydeAminoacetal Derivative (e.g., from hydrazinolysis)Condensation and Pictet-Spengler-type CyclizationForms the central pyrrolo[1,2-c]pyrimidine (B3350400) portion of the Variolin tetracyclic core. nih.govencyclopedia.pub

Theoretical and Computational Chemistry Studies Of 1 2 Dioxolo 4,5 B Pyridine 6 Carbaldehyde

Electronic Structure Analysis and Molecular Orbital Theory Applications

The electronic structure of acs.orgtandfonline.comDioxolo[4,5-b]pyridine-6-carbaldehyde is fundamentally governed by the aromaticity of the pyridine (B92270) ring, influenced by the fused dioxolo ring and the electron-withdrawing carbaldehyde group. Molecular orbital (MO) theory provides a framework for understanding the distribution of electrons and the resulting chemical properties.

The pyridine ring is a π-deficient aromatic system due to the electronegative nitrogen atom, which alters the electron density distribution compared to benzene. The lone pair of electrons on the nitrogen atom resides in an sp² hybrid orbital in the plane of the ring and does not participate in the aromatic sextet. The fusion of the electron-donating dioxolo ring is expected to increase the electron density of the pyridine ring system. Conversely, the carbaldehyde group at the 6-position acts as an electron-withdrawing group through both inductive and resonance effects, which would decrease the electron density, particularly at the ortho and para positions relative to the aldehyde.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are critical in determining the molecule's reactivity. For pyridine and its derivatives, the HOMO is often associated with the π-system, while the LUMO is also a π* orbital. The presence of the dioxolo ring is anticipated to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. The carbaldehyde group is expected to lower the energy of the LUMO, making the molecule more prone to nucleophilic attack, especially at the carbonyl carbon. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally implies higher reactivity.

Molecular OrbitalExpected Energy LevelPrimary ContributionImplication for Reactivity
HOMORelatively Highπ-orbitals of the fused ring system, with significant contribution from the dioxolo group's oxygen atomsSusceptibility to electrophilic attack
LUMORelatively Lowπ*-orbitals with significant localization on the pyridine ring and carbaldehyde groupSusceptibility to nucleophilic attack
HOMO-LUMO GapModerateThe balance between the electron-donating dioxolo ring and the electron-withdrawing carbaldehyde groupDetermines overall chemical reactivity and electronic transitions

Density Functional Theory (DFT) Calculations for Ground State Properties and Conformation

Density Functional Theory (DFT) is a powerful computational method for predicting the ground-state properties of molecules, including their geometry, electronic structure, and vibrational frequencies. For a molecule like acs.orgtandfonline.comDioxolo[4,5-b]pyridine-6-carbaldehyde, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would provide valuable insights into its preferred conformation and structural parameters.

The molecule is expected to be largely planar due to the aromaticity of the pyridine ring and the fused dioxolo ring. However, the dioxolo ring itself is not perfectly planar and typically adopts a slight envelope or twisted conformation. The orientation of the carbaldehyde group relative to the pyridine ring is another important conformational feature. It is expected that the most stable conformation will have the aldehyde group lying in the plane of the pyridine ring to maximize π-conjugation.

Based on DFT studies of related molecules, the following table presents expected bond lengths and angles for acs.orgtandfonline.comDioxolo[4,5-b]pyridine-6-carbaldehyde.

ParameterAtom Pair/TripletExpected Value
Bond LengthC-N (pyridine)~1.34 Å
Bond LengthC-C (pyridine)~1.39 Å
Bond LengthC-O (dioxolo)~1.36 Å
Bond LengthO-C-O (dioxolo)~1.43 Å
Bond LengthC=O (carbaldehyde)~1.21 Å
Bond AngleC-N-C (pyridine)~117°
Bond AngleC-C-C (pyridine)~120°
Bond AngleO-C-O (dioxolo)~108°
Bond AngleC-C=O (carbaldehyde)~124°

Computational Elucidation of Reaction Mechanisms Involvingacs.orgtandfonline.comDioxolo[4,5-b]pyridine-6-carbaldehyde

Computational chemistry, particularly DFT, is instrumental in elucidating reaction mechanisms by mapping the potential energy surface, identifying transition states, and calculating activation energies. For acs.orgtandfonline.comDioxolo[4,5-b]pyridine-6-carbaldehyde, several types of reactions can be computationally investigated.

One area of interest is the reactivity of the carbaldehyde group. Nucleophilic addition to the carbonyl carbon is a characteristic reaction of aldehydes. DFT calculations can model the approach of a nucleophile, locate the transition state for the addition, and determine the energy barrier. This would allow for a comparison of the reactivity of the aldehyde in this molecule to other aromatic aldehydes.

Electrophilic aromatic substitution on the pyridine ring is another potential reaction. While pyridine itself is generally resistant to electrophilic attack, the presence of the activating dioxolo ring could facilitate such reactions. Computational studies can predict the most likely site of substitution by analyzing the electron density and the stability of the resulting intermediates (sigma complexes).

The following table outlines a hypothetical reaction pathway for the nucleophilic addition of a generic nucleophile (Nu⁻) to the carbaldehyde group, which could be investigated using DFT.

StepDescriptionKey Computational Metric
1Approach of the nucleophile to the carbonyl carbonInteraction energy
2Formation of the transition stateActivation energy (ΔG‡)
3Formation of the tetrahedral intermediateReaction energy (ΔG)

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of acs.orgtandfonline.comDioxolo[4,5-b]pyridine-6-carbaldehyde, including its conformational flexibility and interactions with other molecules, such as solvents or biological macromolecules. By simulating the motion of atoms over time, MD can explore the conformational landscape and identify the most populated conformations.

For this molecule, MD simulations could be used to study the puckering of the dioxolo ring and the rotation of the carbaldehyde group. These simulations would reveal the flexibility of these parts of the molecule and the energy barriers between different conformations.

Furthermore, MD simulations are valuable for studying intermolecular interactions. By placing the molecule in a simulation box with a solvent, such as water, one can analyze the hydrogen bonding patterns and solvation structure. The polar nature of the pyridine nitrogen and the carbonyl oxygen suggests that these sites would be strong hydrogen bond acceptors. Such simulations are crucial for understanding the behavior of the molecule in solution and for predicting its solubility and partitioning properties.

Interaction TypePotential Site on MoleculeSignificance
Hydrogen Bonding (acceptor)Pyridine Nitrogen, Carbonyl OxygenSolvation in protic solvents, interaction with biological targets
π-π StackingAromatic pyridine ringIntermolecular interactions in the solid state, binding to aromatic residues in proteins
Dipole-DipolePolar C=O and C-N bondsOverall intermolecular forces and physical properties

In Silico Prediction of Spectroscopic Signatures to Aid Research Characterization

Computational methods can predict various spectroscopic properties, which can be invaluable for the identification and characterization of new compounds. For acs.orgtandfonline.comDioxolo[4,5-b]pyridine-6-carbaldehyde, DFT calculations can be used to predict its ¹H and ¹³C NMR chemical shifts, as well as its infrared (IR) and Raman vibrational spectra.

The prediction of NMR spectra involves calculating the magnetic shielding tensors for each nucleus. These theoretical values can then be compared to experimental data to confirm the structure of the molecule. The chemical shifts would be influenced by the electron-donating dioxolo ring and the electron-withdrawing carbaldehyde group, leading to a characteristic pattern.

Vibrational spectroscopy is another powerful characterization technique. DFT calculations can predict the vibrational frequencies and intensities of the normal modes of the molecule. These predicted spectra can be compared with experimental IR and Raman spectra to aid in the assignment of the observed bands.

The following table presents a selection of predicted vibrational frequencies for key functional groups, based on DFT calculations of analogous molecules.

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)
C=O stretchCarbaldehyde1700 - 1720
C-H stretch (aldehyde)Carbaldehyde2720 - 2820
Aromatic C=C/C=N stretchPyridine ring1550 - 1620
C-O-C stretch (asymmetric)Dioxolo ring1230 - 1260
C-O-C stretch (symmetric)Dioxolo ring1030 - 1050

Advanced Analytical Characterization Techniques in Research On 1 2 Dioxolo 4,5 B Pyridine 6 Carbaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation ofCurrent time information in Stephens County, US.guidechem.comDioxolo[4,5-b]pyridine-6-carbaldehyde and its Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. For Current time information in Stephens County, US.guidechem.comDioxolo[4,5-b]pyridine-6-carbaldehyde, ¹H and ¹³C NMR would provide a detailed map of the carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring, the aldehyde proton, and the methylene (B1212753) protons of the dioxolo group. The chemical shifts (δ) of the pyridine ring protons would be influenced by the electron-withdrawing nature of the nitrogen atom and the aldehyde group. The aldehyde proton would typically appear as a singlet in the downfield region, usually between δ 9-10 ppm. The two protons of the methyleneoxy bridge in the dioxolo ring would likely present as a singlet, given their chemical equivalence, in the region of δ 6.0-6.5 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the proton data, showing distinct resonances for each unique carbon atom. The carbonyl carbon of the aldehyde group would be readily identifiable by its characteristic downfield chemical shift, typically in the range of δ 190-200 ppm. The carbons of the pyridine ring and the dioxolo moiety would appear in the aromatic and aliphatic regions, respectively. The carbon of the O-CH₂-O group would have a chemical shift in the region of δ 100-105 ppm.

Mass Spectrometry Approaches for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and deducing its structural features through the analysis of its fragmentation patterns. For Current time information in Stephens County, US.guidechem.comDioxolo[4,5-b]pyridine-6-carbaldehyde (with a molecular formula of C₇H₅NO₃ and a molecular weight of 151.12 g/mol ), high-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition with high accuracy. chemicalbook.com

Electron ionization (EI) mass spectrometry would likely lead to the observation of the molecular ion peak (M⁺) at m/z 151. Subsequent fragmentation could involve the loss of the aldehyde group (CHO, 29 Da) or carbon monoxide (CO, 28 Da), leading to significant fragment ions. The stability of the heterocyclic ring system would influence the fragmentation pathways, and the resulting mass spectrum would serve as a molecular fingerprint.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing valuable information about the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum of Current time information in Stephens County, US.guidechem.comDioxolo[4,5-b]pyridine-6-carbaldehyde would be expected to exhibit several characteristic absorption bands. A strong, sharp peak corresponding to the carbonyl (C=O) stretching vibration of the aldehyde would be prominent, typically appearing in the region of 1680-1710 cm⁻¹. The aromatic C-H stretching vibrations of the pyridine ring would be observed above 3000 cm⁻¹, while the C-H stretching of the aldehyde group would show a characteristic, weaker band around 2700-2800 cm⁻¹. The C-O-C stretching vibrations of the dioxolo ring would likely produce strong bands in the fingerprint region, between 1000 and 1300 cm⁻¹.

Chromatographic Methods (HPLC, GC) for Purity Assessment and Reaction Monitoring in Synthetic Research

Chromatographic techniques are essential for assessing the purity of a synthesized compound and for monitoring the progress of a chemical reaction.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) would be the method of choice for determining the purity of Current time information in Stephens County, US.guidechem.comDioxolo[4,5-b]pyridine-6-carbaldehyde. A C18 column with a mobile phase consisting of a mixture of water and an organic solvent (such as acetonitrile (B52724) or methanol), often with a modifier like formic acid or trifluoroacetic acid, would be employed. The compound would be detected using a UV detector, likely at a wavelength corresponding to its UV absorbance maximum. A single, sharp peak would indicate a high degree of purity. This technique is also invaluable for monitoring the conversion of starting materials to the product during its synthesis.

Gas Chromatography (GC): Provided the compound is sufficiently volatile and thermally stable, gas chromatography could also be used for purity assessment. A capillary column with a suitable stationary phase would be used, and the compound would be detected by a flame ionization detector (FID) or a mass spectrometer (GC-MS).

X-ray Crystallography for Solid-State Structure Determination (if applicable)

If a suitable single crystal of Current time information in Stephens County, US.guidechem.comDioxolo[4,5-b]pyridine-6-carbaldehyde can be grown, X-ray crystallography would provide the most definitive structural information. This technique determines the precise three-dimensional arrangement of atoms in the solid state, yielding accurate bond lengths, bond angles, and intermolecular interactions. The resulting crystal structure would confirm the planarity of the fused ring system and provide insights into the packing of the molecules in the crystal lattice. While no specific crystallographic data for this compound is readily available in open-access databases, the technique remains the gold standard for unambiguous structure determination of crystalline solids.

Future Research Directions and Unexplored Avenues For 1 2 Dioxolo 4,5 B Pyridine 6 Carbaldehyde

Development of Novel and Sustainable Synthetic Routes forrsc.orgresearchgate.netDioxolo[4,5-b]pyridine-6-carbaldehyde

Current synthetic strategies for pyridine (B92270) derivatives often rely on classical condensation reactions that may lack efficiency or employ harsh conditions. Future research should focus on developing more sustainable and atom-economical routes to rsc.orgresearchgate.netDioxolo[4,5-b]pyridine-6-carbaldehyde and its derivatives.

Key areas for exploration include:

Multi-Component Reactions (MCRs): MCRs have gained prominence for their ability to construct complex molecules in a single step from three or more starting materials, adhering to the principles of green chemistry. researchgate.net The development of an MCR strategy for the rsc.orgresearchgate.netdioxolo[4,5-b]pyridine core would represent a significant advancement.

Sustainable Catalysis: The use of heterogeneous and reusable catalysts can drastically improve the environmental footprint of organic synthesis. Research into catalysts like magnesium-loaded hydroxyapatite (B223615) (MgO/HAp) or novel nano-magnetic metal-organic frameworks (MOFs), which have been successful in synthesizing related pyrazolopyridine systems, could be adapted. researchgate.netnih.gov

Flow Chemistry and High-Pressure Systems: Modern techniques such as flow chemistry or the use of high-pressure reactors (e.g., Q-tubes) can offer superior control, enhanced safety, and scalability. These methods have been successfully applied to the synthesis of related chromeno[4,3-b]pyridine derivatives, suggesting their applicability here. nih.gov

C-H Activation: Direct functionalization of the pyridine or dioxole ring through C-H activation would provide a highly efficient and modular route to novel derivatives, bypassing the need for pre-functionalized starting materials.

Table 1: Potential Sustainable Synthetic Strategies

Synthetic StrategyDescriptionPotential AdvantagesRelevant Analogue Research
Multi-Component Reactions (MCRs)Combining three or more reactants in a one-pot reaction to form the target scaffold.High atom economy, reduced waste, operational simplicity.Synthesis of dihydropyrazolo[3,4-b]pyridines using MgO/HAp as a sustainable catalyst. researchgate.net
Heterogeneous CatalysisEmploying solid-phase catalysts that can be easily separated and reused.Catalyst recyclability, simplified product purification, improved sustainability.Use of Fe3O4@MIL-101(Cr)-N(CH2PO3)2 for pyrazolo[3,4-b]pyridine synthesis. nih.gov
High-Pressure SynthesisUtilizing sealed-vessel systems like Q-tubes to perform reactions above the solvent's boiling point.Reduced reaction times, improved yields, enhanced safety for volatile reagents.Q-tube-assisted synthesis of thiochromeno[4,3-b]pyridine derivatives. nih.gov
Cascade CyclizationA series of intramolecular reactions initiated by a single event to rapidly build the heterocyclic core.High efficiency, construction of complex frameworks from simple precursors.Switchable synthesis of pyrazolo[3,4-b]pyridines via C≡C bond activation. nih.govmdpi.com

Exploration ofrsc.orgresearchgate.netDioxolo[4,5-b]pyridine-6-carbaldehyde in Catalytic Asymmetric Synthesis

The aldehyde functionality of rsc.orgresearchgate.netDioxolo[4,5-b]pyridine-6-carbaldehyde makes it an excellent electrophile and a prochiral substrate for asymmetric transformations. This opens a vast field for its application in the synthesis of chiral molecules, which are of paramount importance in medicinal chemistry.

Future research avenues include:

Organocatalysis: The aldehyde group can participate in a variety of organocatalyzed reactions, such as asymmetric aldol (B89426), Mannich, and Michael additions, to create stereochemically rich products.

Transition-Metal Catalysis: Chiral transition-metal complexes can be employed to catalyze asymmetric additions to the aldehyde. Research on related systems has demonstrated the power of chiral Rh(III) and other metal complexes in the asymmetric synthesis of pyrazolo[3,4-b]pyridine analogues with high enantioselectivity. nih.govrsc.org

Asymmetric Reductions: The catalytic asymmetric reduction of the aldehyde to a chiral alcohol would provide a valuable chiral building block. This has been a highly effective strategy for producing chiral tetrahydroisoquinolines from their precursors. mdpi.com

Investigations into Unconventional Reactivity Patterns and Rearrangements

The unique electronic nature of the fused rsc.orgresearchgate.netdioxolo[4,5-b]pyridine system suggests that it may exhibit novel reactivity. A deeper investigation into its reaction scope beyond standard aldehyde chemistry is warranted.

Potential areas of study:

Electrophilic Aromatic Substitution: Probing the regioselectivity of electrophilic substitution on the pyridine ring, influenced by the electron-donating dioxole group.

Nucleophilic Addition/Substitution: Investigating the reactivity of the pyridine ring towards strong nucleophiles, potentially leading to addition products or substitution under specific conditions. Research on highly electrophilic rsc.orgnih.govrsc.orgthiadiazolo[3,4-b]pyridines shows they readily react with carbon nucleophiles to give 1,4-adducts, a reactivity pattern that could be explored for the title compound. researchgate.net

Ring-Rearrangement Reactions: Exploring the possibility of skeletal rearrangements under thermal, photochemical, or catalytic conditions. For instance, the Boulton–Katritzky rearrangement has been observed in related isoxazolo[4,5-b]pyridine (B12869654) systems, suggesting that similar transformations could be accessible. researchgate.net

Cycloaddition Reactions: The pyridine ring can participate as either a diene or dienophile in Diels-Alder reactions, offering a pathway to complex polycyclic structures.

Application in Material Science Research (e.g., polymerizable monomers, luminescent materials), excluding material properties

The rigid, planar structure of the rsc.orgresearchgate.netdioxolo[4,5-b]pyridine core makes it an attractive scaffold for the development of novel organic materials.

Unexplored applications include:

Polymerizable Monomers: The aldehyde group serves as a reactive handle for polymerization. It can be converted into other functional groups, such as vinyl or acetylene (B1199291) moieties, to enable various polymerization techniques (e.g., addition, condensation, or ring-opening polymerization).

Scaffolds for Luminescent Materials: Heterocyclic compounds are central to the design of organic light-emitting diodes (OLEDs) and fluorescent probes. Research on benzo[1,2-b:4,5-b′]dithiophene-based emitters for luminescent solar concentrators highlights how molecular design around a core heterocycle can lead to advanced materials. nih.gov The rsc.orgresearchgate.netdioxolo[4,5-b]pyridine core could be functionalized with donor and acceptor groups to create novel fluorophores.

Building Blocks for Covalent Organic Frameworks (COFs): The aldehyde groups can undergo condensation reactions with multitopic amines to form highly ordered, porous crystalline polymers (COFs), which have applications in gas storage, separation, and catalysis.

Table 2: Potential Applications in Catalysis and Materials Science

Application AreaProposed Role of the CompoundRationale Based on Analogue Research
Asymmetric CatalysisProchiral substrate for creating chiral alcohols or C-C bonds.Aldehydes are key substrates in asymmetric reactions; related pyrazolo[3,4-b]pyridines are synthesized enantioselectively using chiral catalysts. rsc.orgnih.govrsc.org
Polymer ScienceServes as a monomer after functional group transformation.The aldehyde provides a reactive site for conversion to polymerizable groups like vinyl or acrylate.
Luminescent MaterialsCore scaffold for building organic fluorophores.Heterocyclic systems like thiazoles and benzodithiophenes form the basis of color-tunable and efficient emitters. nih.govresearchgate.net
Covalent Organic Frameworks (COFs)Trigonal or linear building block for porous polymer networks.Aldehydes are standard functional groups for forming imine-linked COFs with high crystallinity and porosity.

Computational Design and Prediction of Novel Derivations and Their Synthetic Feasibility

In silico methods are indispensable tools for accelerating the discovery of new molecules and materials. Applying computational chemistry to rsc.orgresearchgate.netDioxolo[4,5-b]pyridine-6-carbaldehyde could guide synthetic efforts and uncover high-potential derivatives.

Future research should involve:

DFT and TD-DFT Calculations: Density Functional Theory (DFT) can be used to predict the geometric and electronic structure, reactivity, and stability of novel derivatives. Time-Dependent DFT (TD-DFT) can predict photophysical properties like absorption and emission wavelengths, guiding the design of new luminescent materials. researchgate.net

Molecular Docking: For applications in medicinal chemistry, molecular docking can predict the binding modes of derivatives with biological targets, helping to prioritize compounds for synthesis. This approach has been used to preselect novel thiazolo[4,5-b]pyridine (B1357651) derivatives for anti-inflammatory testing. nih.gov

Prediction of Synthetic Feasibility: Computational tools can help assess the viability of proposed synthetic routes by calculating reaction energies and transition states, saving significant laboratory time and resources.

By pursuing these avenues, the scientific community can unlock the full potential of rsc.orgresearchgate.netDioxolo[4,5-b]pyridine-6-carbaldehyde, transforming it from a mere chemical intermediate into a valuable platform for innovation in chemistry and material science.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for [1,3]Dioxolo[4,5-B]pyridine-6-carbaldehyde, and how can reaction conditions be optimized for yield?

  • The compound is typically synthesized via multi-step heterocyclic condensation. For example, a general procedure involves reacting substituted pyridine precursors with aldehydes under reflux in polar aprotic solvents like DMF or DMSO. Key steps include cyclization using dehydrating agents (e.g., POCl₃) and purification via column chromatography. Optimization may involve adjusting reaction time (e.g., 12–24 hours), temperature (80–120°C), and stoichiometric ratios of reagents like ethyl cyanoacetate to improve yields up to 60–80% .

Q. How is this compound characterized, and what analytical discrepancies should researchers anticipate?

  • Characterization relies on elemental analysis (C, H, N), IR (for aldehyde C=O stretch ~1700 cm⁻¹), and NMR (¹H/¹³C). Discrepancies between calculated and experimental elemental analysis (e.g., ±0.15% for carbon) may arise due to hygroscopicity or incomplete combustion . Confirmatory techniques like high-resolution mass spectrometry (HRMS) or X-ray crystallography are recommended for resolving ambiguities.

Q. What stability considerations are critical for storing this compound?

  • While direct stability data for this compound is limited, analogous carbaldehydes are sensitive to light, moisture, and oxidation. Store under inert gas (N₂/Ar) at –20°C in amber vials. Use stabilizers like BHT (butylated hydroxytoluene) for long-term storage, and monitor degradation via periodic TLC or HPLC .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives for α-synuclein binding studies?

  • In silico docking (e.g., AutoDock Vina) and molecular dynamics simulations predict binding affinities to α-synuclein fibrils. Modify the dioxolo-pyridine core with electron-withdrawing groups (e.g., –NO₂, –F) to enhance π-π stacking. Validate predictions with radiolabeled analogs (e.g., [¹⁸F] derivatives) and competitive binding assays .

Q. What strategies resolve contradictory photocytotoxicity data in this compound derivatives?

  • Contradictions may stem from variable light sources (UV vs. visible) or cellular uptake differences. Standardize experimental conditions:

  • Use monochromatic light at 365 nm for photoactivation.
  • Quantify intracellular accumulation via fluorescence microscopy or ICP-MS (for metal-complexed derivatives).
  • Compare IC₅₀ values under dark vs. irradiated conditions to isolate photodynamic effects .

Q. How can radiosynthesis of [¹⁸F]-labeled derivatives improve pharmacokinetic profiling?

  • Incorporate [¹⁸F] via nucleophilic aromatic substitution at the pyridine ring. Optimize molar activity (>40 GBq/µmol) using azeotropic drying with K₂CO₃/Kryptofix 222. Validate biodistribution in murine models via PET/CT imaging to assess blood-brain barrier penetration .

Q. What structural modifications enhance the pharmacological activity of this compound?

  • Introduce substituents at the 3-position (e.g., heteroaryl, piperidinyl) to improve target affinity. For example, phenyl-[1,3]dioxolo[4,5-c]pyridinyl-piperidinyl-methyl derivatives show enhanced binding to CNS targets. Assess ADMET properties via logP calculations (target 2–3) and CYP450 inhibition assays .

Data Contradiction and Validation

Q. How should researchers address discrepancies between theoretical and experimental spectral data?

  • For NMR: Re-examine solvent effects (e.g., DMSO-d₆ vs. CDCl₃) and tautomeric equilibria. Use 2D NMR (COSY, HSQC) to resolve overlapping signals.
  • For IR: Confirm absence of moisture (broad O–H stretches) and validate aldehyde peaks with derivatization (e.g., oxime formation) .

Q. What are the limitations of current synthetic protocols for scaling up this compound?

  • Challenges include low atom economy (e.g., multi-step reactions) and hazardous byproducts (e.g., POCl₃). Explore green chemistry alternatives:

  • Replace POCl₃ with polymer-supported reagents.
  • Use microwave-assisted synthesis to reduce reaction time and improve reproducibility .

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Feasible Synthetic Routes

Reactant of Route 1
[1,3]Dioxolo[4,5-B]pyridine-6-carbaldehyde
Reactant of Route 2
[1,3]Dioxolo[4,5-B]pyridine-6-carbaldehyde

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.